molecular formula C29H25N5O3 B2706789 7-Methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one CAS No. 1112367-84-6

7-Methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one

Cat. No.: B2706789
CAS No.: 1112367-84-6
M. Wt: 491.551
InChI Key: AKOHMITZNMUMSR-UHFFFAOYSA-N
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Description

7-Methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an oxadiazole ring, a naphthyridine core, and a methoxyphenyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one typically involves multiple steps, starting from readily available starting materialsEach step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

7-Methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes .

Mechanism of Action

The mechanism of action of 7-Methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N5O3/c1-18-7-3-6-10-22(18)27-31-29(37-32-27)24-16-34(28-23(26(24)36)12-11-19(2)30-28)17-25(35)33-14-13-20-8-4-5-9-21(20)15-33/h3-12,16H,13-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOHMITZNMUMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N3CCC4=CC=CC=C4C3)C5=NC(=NO5)C6=CC=CC=C6C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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